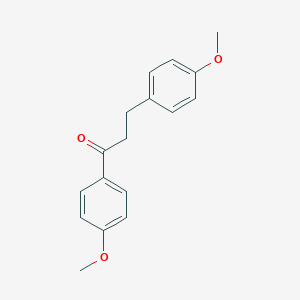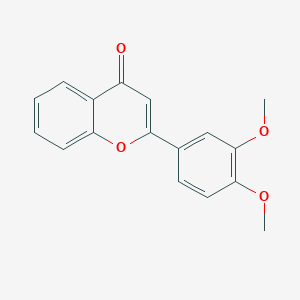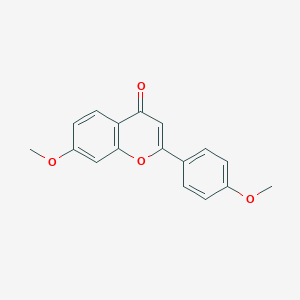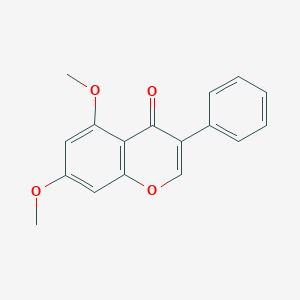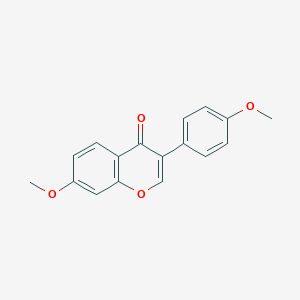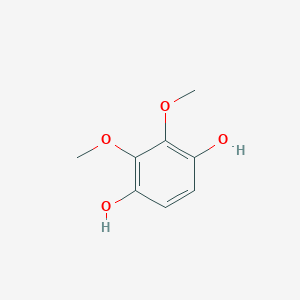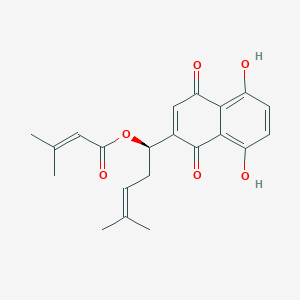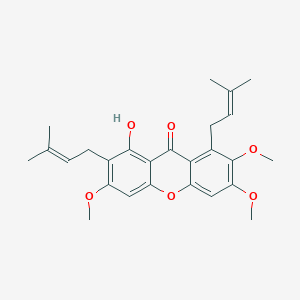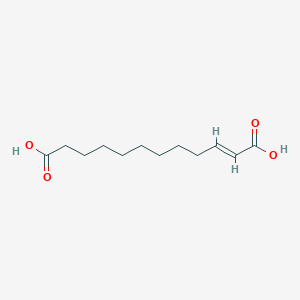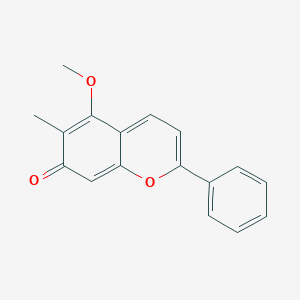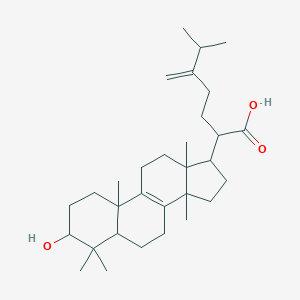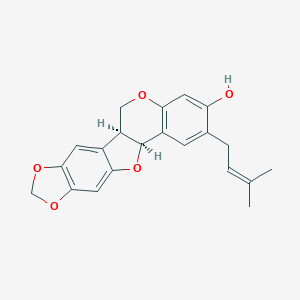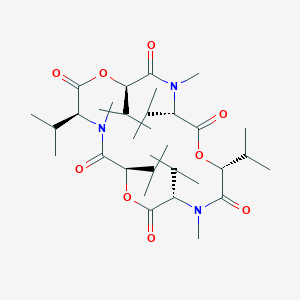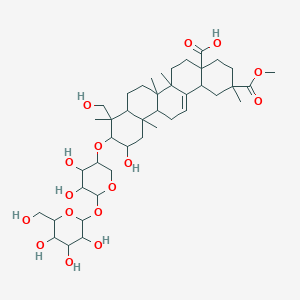
Phytolaccoside E
Übersicht
Beschreibung
Phytolaccoside E is a triterpenoid saponin found in the Phytolaccaceae family, specifically in Phytolacca americana L. (American pokeweed) and P. esculenta Van Houtte (Chinese pokeweed) . These compounds are present in every part of the plant .
Synthesis Analysis
The saponins phytolaccoside A, B, D, E, and G were isolated from P. americana, and esculentoside H, J, L, K, M, I, and N were isolated from P. esculenta . Along with saponins, their aglycones (phytolaccagenin, phytolaccagenic acid, esculentic acid, and jaligonic acid) were also isolated from P. americana and P. esculenta .Molecular Structure Analysis
Phytolaccoside E has a molecular formula of C42H66O16 and a molecular weight of 826.98 g/mol . The exact structure can be found on the certificate .Wissenschaftliche Forschungsanwendungen
- Summary : Phytolacca americana, the plant from which Phytolaccoside E is derived, has been studied for its toxicity. A study conducted in Korea evaluated the subchronic toxicity of an aqueous extract of P. americana in rats .
- Methods : The rats were orally administered the extract once daily for 13 weeks. Various parameters such as mortality rate, body weight, food consumption, organ weights, ophthalmological, hematological, and histopathological parameters were evaluated .
- Results : The study found no adverse effects in all the parameters assessed .
- Summary : Phytolacca americana is traditionally used in Korea, Japan, and China as a diuretic, antibacterial, antiviral, anticancer, and anti-inflammatory agent, and also in the treatment of hepatitis B, psoriasis, edema, and rheumatism .
- Methods : The plant is used in various forms, including as an aqueous extract .
- Results : While traditional usage reports positive effects, scientific validation of these effects is ongoing .
- Summary : Phytolaccoside B, a compound related to Phytolaccoside E, has been studied for its antifungal properties .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : The study suggests that Phytolaccoside B could constitute an alternative for the management of mycoses, especially in immunocompromised hosts .
Toxicology Research
Traditional Medicine
Antifungal Research
- Summary : Phytolacca americana, the plant from which Phytolaccoside E is derived, is used in veterinary homeopathy for treatment of food producing animals .
- Methods : A dilution of 1:1000 is used for treatment, and the recommended maximum parenteral dose is 10 ml for large animals (assumed body weight of 500 kg) .
- Results : The use follows the principles of homeopathic therapy where animals are diagnosed on the basis of the individual pattern of clinical signs .
- Summary : Phytolaccoside E and other triterpene saponins from Phytolacca americana exhibit antifungal activity .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : Saponin extracts from Phytolacca americana have shown promising results in managing mycoses, especially in immunocompromised hosts .
- Summary : Phytolaccoside E has been studied for its potential as a pharmaceutical excipient to improve the absorption of heparin and heparin disaccharides .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : The study suggests that phytolaccoside E modulated the transport of heparin in the intestinal route .
Veterinary Medicine
Antifungal Research
Pharmaceutical Excipients
- Summary : Phytolacca americana, the plant from which Phytolaccoside E is derived, is used in veterinary homeopathy for treatment of food producing animals .
- Methods : A dilution of 1:1000 is used for treatment, and the recommended maximum parenteral dose is 10 ml for large animals (assumed body weight of 500 kg) .
- Results : The use follows the principles of homeopathic therapy where animals are diagnosed on the basis of the individual pattern of clinical signs .
- Summary : Phytolaccoside E and other triterpene saponins from Phytolacca americana exhibit antifungal activity .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : Saponin extracts from Phytolacca americana have shown promising results in managing mycoses, especially in immunocompromised hosts .
- Summary : Phytolaccoside E has been studied for its potential as a pharmaceutical excipient to improve the absorption of heparin and heparin disaccharides .
- Methods : The exact methods of this research are not detailed in the search results .
- Results : The study suggests that phytolaccoside E modulated the transport of heparin in the intestinal route .
Veterinary Medicine
Antifungal Research
Pharmaceutical Excipients
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-[4,5-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)56-24-18-55-33(30(49)28(24)47)58-34-31(50)29(48)27(46)23(17-43)57-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHWKFMGEDDGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6COC(C(C6O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867156 | |
| Record name | 4-O-(2,23,28-Trihydroxy-29-methoxy-28,29-dioxoolean-12-en-3-yl)pentopyranosyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phytolaccoside E | |
CAS RN |
65497-07-6 | |
| Record name | Esculentoside A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065497076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



